7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H24ClN5O3 and its molecular weight is 489.96. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
Research has explored the molecular interactions of similar compounds with various receptors, such as the CB1 cannabinoid receptor. For instance, Shim et al. (2002) studied the molecular interaction of a closely related antagonist with the CB1 receptor, providing insights into conformational analysis and binding interactions (Shim et al., 2002).
Synthesis and Docking
Flefel et al. (2018) reported on the synthesis of novel pyridine derivatives, including molecular docking screenings, which can be relevant for understanding the synthesis and potential interactions of similar compounds (Flefel et al., 2018).
Facile Synthesis
Kapadia et al. (2007) discussed the efficient synthesis of chloro, fluoro substituted chalcones, acetylpyrazolines, and aminopyrimidines, which is relevant for understanding the synthetic pathways that could be applied to the compound (Kapadia et al., 2007).
Antagonist Properties and Binding Affinity
The discovery of G protein-biased dopaminergics, as discussed by Möller et al. (2017), involving compounds with structural similarities, reveals insights into the binding affinity and antagonist properties of such compounds (Möller et al., 2017).
Antibacterial and Anticancer Properties
Research by Al-Adiwish et al. (2017) on the synthesis of new pyrazolo[5, 1-c][1, 2, 4] triazines from 5-aminopyrazole and their biological activity and cytotoxicity could provide insights into the potential antibacterial and anticancer properties of similar compounds (Al-Adiwish et al., 2017).
Anti-Tumor Agents
Jurd (1996) explored the anti-tumor properties of benzopyranylamine compounds, which might be relevant for understanding similar properties in the compound (Jurd, 1996).
Analgesic and Antiparkinsonian Activities
Research by Amr et al. (2008) on the synthesis and activity of various derivatives from 2-chloro-6-ethoxy-4-acetylpyridine might provide insights into the analgesic and antiparkinsonian activities of similar compounds (Amr et al., 2008).
properties
IUPAC Name |
7-[4-[2-(4-chlorophenyl)acetyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O3/c1-29-16-21(24-22(17-29)26(35)32(28-24)20-5-3-2-4-6-20)25(34)31-13-11-30(12-14-31)23(33)15-18-7-9-19(27)10-8-18/h2-10,16-17H,11-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRSHFQQXSRIBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one |
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